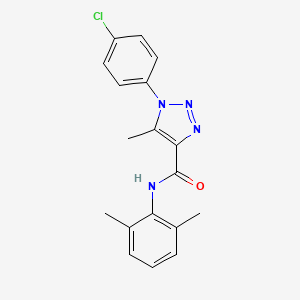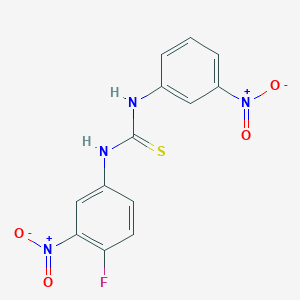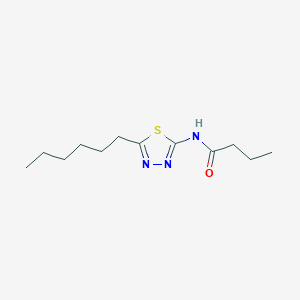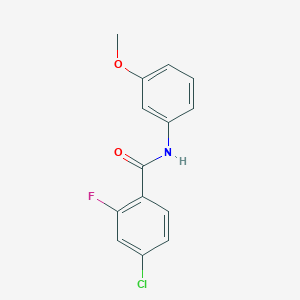
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1090889 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been identified to possess valuable pharmacological properties, particularly anti-convulsive activity. This makes them potentially useful in the treatment of epilepsy and conditions involving tension and agitation (Shelton, 1981).
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies. For instance, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized using 4-chlorobenzenamine as the starting material, with specific reaction conditions leading to a yield of up to 88% (Kan, 2015).
Application in Antimicrobial Research
Recent studies have identified derivatives of 1H-1,2,3-triazole-4-carboxamides, including those with 1-(4-chlorophenyl) groups, as promising antimicrobial agents. These compounds have shown moderate to good activities against primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).
Structural Characterization
Studies on the structural characterization of similar compounds, like 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, have been conducted. These studiesinclude crystallography, NMR, IR, and UV spectroscopy, providing insights into the molecular structure and interactions within these compounds. For instance, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized by single-crystal X-ray structure determination, showing the molecule's planar nature and its orthogonal relationship with the chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Transformations
The compound and its derivatives are also studied for their behavior in various chemical reactions. For example, research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has provided insights into the structural dynamics under different conditions, which is crucial for understanding their reactivity and potential applications in synthesis (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Novel Synthesis Pathways
The exploration of new synthetic pathways for triazole derivatives, including those related to this compound, has been a significant area of research. For instance, methods for synthesizing N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide and similar compounds have been developed, with an emphasis on optimizing reaction conditions and yields (Kan, 2015).
Molecular Studies and Interaction Analysis
Further, studies like those on 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have provided comprehensive insights into the molecular interactions and stability of these compounds. The use of techniques such as X-ray crystallography, NMR, and IR spectroscopy has helped in elucidating the molecular structure and understanding the stability and interactions at a molecular level (Yeo, Azizan, & Tiekink, 2019).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-5-4-6-12(2)16(11)20-18(24)17-13(3)23(22-21-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFUGOWNFECGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-dimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4568920.png)

![6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B4568933.png)


![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4568945.png)
![5-bromo-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4568956.png)
![4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4568967.png)
![1-Phenyl-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4568980.png)
![N-{[5-(4-bromophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4568984.png)
![1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4568989.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4569000.png)
![2-(4-oxo-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile](/img/structure/B4569023.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4569031.png)
